molecular formula C12H14N2OS B8695111 1-Benzoyl-3-cyclopropylmethyl-thiourea

1-Benzoyl-3-cyclopropylmethyl-thiourea

Cat. No. B8695111
M. Wt: 234.32 g/mol
InChI Key: XPDUGFYOBAABJR-UHFFFAOYSA-N
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Patent
US08680091B2

Procedure details

Add benzoyl isothiocyanate (500 g, 3.06 mol) to chloroform (5 L) and cool to <5° C. Add a solution of cyclopropylmethylamine (230 g, 3.22 mol) in chloroform (500 mL) with vigorous stirring maintaining a temperature below 20° C. Remove the ice-water bath, and stir the mixture at room temperature overnight. Concentrate the mixture in vacuo to obtain the desired intermediate as a white solid (720 g, 100%). MS (APCI) m/z: 235 (M+H)+.
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
5 L
Type
solvent
Reaction Step One
Quantity
230 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([N:9]=[C:10]=[S:11])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH:12]1([CH2:15][NH2:16])[CH2:14][CH2:13]1>C(Cl)(Cl)Cl>[C:1]([NH:9][C:10]([NH:16][CH2:15][CH:12]1[CH2:14][CH2:13]1)=[S:11])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
500 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)N=C=S
Name
Quantity
5 L
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
230 g
Type
reactant
Smiles
C1(CC1)CN
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
with vigorous stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cool to <5° C
TEMPERATURE
Type
TEMPERATURE
Details
maintaining a temperature below 20° C
CUSTOM
Type
CUSTOM
Details
Remove the ice-water bath
STIRRING
Type
STIRRING
Details
stir the mixture at room temperature overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the mixture in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)NC(=S)NCC1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 720 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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